N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-27-14-6-7-18-17(10-14)13(12-23-18)8-9-22-20(25)11-19-15-4-2-3-5-16(15)21(26)24-19/h2-7,10,12,19,23H,8-9,11H2,1H3,(H,22,25)(H,24,26) |
InChI Key |
ZAECCACGGXAPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Indole Alkylation and Functionalization
-
Starting material : 5-Methoxyindole.
-
Formylation : Reaction with dimethylformamide (DMF) and POCl₃ yields 5-methoxyindole-3-carboxaldehyde.
-
Nitroalkene formation : Condensation with nitromethane and ammonium acetate generates 5-methoxy-3-(2-nitroethenyl)-1H-indole.
-
Reduction : LiAlH₄ reduces the nitro group to a primary amine, producing 5-methoxy-3-(2-aminoethyl)indole.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, POCl₃, 0–5°C | 82% |
| 3 | NH₄OAc, CH₃NO₂, reflux | 52% |
| 4 | LiAlH₄, THF, 0°C | 68% |
Challenges : Over-reduction of the indole ring can occur; strict temperature control (-5°C to 0°C) is critical during LiAlH₄ treatment.
Synthesis of 3-Oxo-Isoindolyl Acetic Acid
Phthalimide Cyclization (From and )
Method B :
-
Starting material : Phthalic anhydride.
-
Amidation : React with glycine ethyl ester to form N-(ethoxycarbonylmethyl)phthalimide.
-
Cyclization : Treat with acetic anhydride/NaOAc under reflux to yield 1-(2-carboxyethyl)-3-oxo-isoindoline.
Optimization :
-
Catalyst : N-Heterocyclic carbene (NHC) accelerates cyclization via umpolung reactivity, reducing reaction time from 24 h to 6 h.
-
Solvent : DMSO enhances solubility of intermediates, improving yield from 45% to 72%.
Analytical Data :
Coupling of Indole Ethylamine and Isoindolyl Acetic Acid
Carbodiimide-Mediated Amide Bond Formation (From and )
Method C :
-
Activation : Treat isoindolyl acetic acid with carbonyldiimidazole (CDI) in acetonitrile (ACN) to form the acyl imidazolide intermediate.
-
Coupling : React with 5-methoxyindole ethylamine at 60°C for 12 h.
-
Workup : Precipitate the product using a 6:1 ACN/H₂O mixture.
Conditions :
| Parameter | Value |
|---|---|
| CDI Equiv. | 1.2 |
| Temp. | 60°C |
| Yield | 85% |
Advantages : CDI avoids racemization and simplifies purification compared to DCC/HOBt.
Alternative Route: HATU Coupling (From )
Method D :
-
Activation : Use HATU and DIPEA in DMF to activate the carboxylic acid.
-
Coupling : Stir with indole ethylamine at RT for 4 h.
Data :
-
Yield : 78%
-
Purity : >99% (HPLC)
Purification and Characterization
Crystallization
Spectroscopic Data
-
HRMS (ESI+) : m/z 422.1865 [M+H]⁺ (calc. 422.1868).
-
¹³C NMR : δ 172.5 (C=O), 161.2 (Ar-OCH₃), 134.8–112.4 (Ar-C).
Scalability and Industrial Considerations
Cost-Effective Modifications
Regulatory Compliance
Emerging Methodologies
Photoredox Catalysis (From )
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. The methodologies often include:
- Formation of Indole Derivatives : Utilizing 5-methoxyindole as a precursor.
- Acetylation Reactions : Introducing acetyl groups to enhance biological activity.
- Cyclization Processes : Creating isoindole structures that contribute to the compound's pharmacological properties.
These synthetic pathways have been documented in various studies, showcasing the compound's structural integrity and purity through techniques such as NMR and mass spectrometry .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of indole-based compounds have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound showed promising inhibition zones in diameter assays against pathogens like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound's anticancer properties have also been a focal point of research. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For example, one study reported that certain derivatives had IC50 values indicating potent antiproliferative activity, suggesting a mechanism involving apoptosis induction through PARP cleavage .
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs : Formulation of novel chemotherapeutics aimed at specific cancer types.
- Neuroprotective Agents : Exploration in neurodegenerative disease models due to its indole structure which is known for neuroprotective effects.
Case Studies
Several case studies have documented the efficacy of similar compounds:
| Study | Compound | Target | Results |
|---|---|---|---|
| 5a-h | Bacteria | DIZ values up to 22 mm against S. aureus | |
| 5r | HepG2 | IC50 = 10.56 μM indicating strong cytotoxicity |
These findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound to fully understand its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Melatonin Derivatives
The target compound belongs to a broader class of indole-based acetamides. Key structural analogues include:
<sup>*</sup>logP values estimated via computational tools (e.g., ChemDraw).
<sup>†</sup>Calculated molecular weight based on formula.
<sup>‡</sup>Predicted higher lipophilicity due to isoindole vs. melatonin.
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s logP (~2.98) exceeds melatonin (1.14) but is lower than bromobenzoyl derivatives (3.10), suggesting moderate blood-brain barrier penetration .
- Antioxidant Activity : Derivatives with electron-withdrawing groups (e.g., bromobenzoyl) show superior radical-scavenging capacity vs. melatonin . The isoindole’s conjugated system may confer unique redox properties.
- Receptor Binding : Melatonin’s indole-ethyl-acetamide motif is critical for MT1/MT2 affinity. Substituents like isoindole may sterically hinder receptor interaction or stabilize alternative conformations .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343 Da
- LogP : 1.38
- Polar Surface Area : 74 Ų
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Antimicrobial Properties
Research indicates that compounds related to indole structures often exhibit significant antimicrobial activity. For instance, derivatives of indole have shown effectiveness against various strains of bacteria, including Staphylococcus aureus (MRSA) and Escherichia coli. A study reported a synthesized compound with a low minimum inhibitory concentration (MIC) against MRSA of 0.98 μg/mL, indicating strong antibacterial properties .
Anticancer Activity
Indole-based compounds have also been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to inhibit cell growth may be linked to its interaction with specific cellular pathways involved in proliferation and apoptosis .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK, which are crucial in cell growth and differentiation .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various indole derivatives against MRSA and other pathogens. The results indicated that the indole-containing compounds had superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Study 2: Anticancer Screening
In another study focusing on anticancer activity, several indole derivatives were tested against multiple cancer cell lines. The results showed that specific modifications in the indole structure significantly enhanced their antiproliferative effects, with some compounds achieving IC50 values below 10 μM .
Summary Table of Biological Activities
Q & A
Q. What are common synthetic routes for preparing indole-acetamide derivatives like this compound?
- Methodological Answer : Synthesis typically involves coupling indole intermediates with activated acetamide precursors. For example:
- Step 1 : Prepare the indole core (e.g., 5-methoxy-1H-indole derivatives) via Fischer indole synthesis or modifications of existing indole scaffolds .
- Step 2 : Functionalize the indole’s 3-position with an ethylamine linker using reductive alkylation or nucleophilic substitution .
- Step 3 : Couple the isoindolone moiety (3-oxo-2,3-dihydro-1H-isoindol-1-yl) via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol or acetonitrile .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond integrity. For example, the 5-methoxy indole proton appears as a singlet at δ ~3.8 ppm, while the isoindolone carbonyl resonates at δ ~170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₁N₃O₃ requires m/z 364.1656) .
- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the acetamide group) .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer :
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to reference compounds like doxorubicin .
- Antioxidant Activity : Employ DPPH radical scavenging and FRAP assays. Indole derivatives often show activity due to electron-rich aromatic systems .
- Enzyme Inhibition : Test against Bcl-2/Mcl-1 proteins via fluorescence polarization assays, given structural similarities to known indole-based apoptosis regulators .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yield steps (e.g., <10% in some indole derivatives)?
- Methodological Answer :
- Optimize Reaction Conditions : Screen catalysts (e.g., Pd/C for hydrogenation) or use microwave-assisted synthesis to reduce reaction time .
- Protecting Group Strategies : Introduce trityl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during indole functionalization .
- Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility of hydrophobic intermediates .
Q. How to resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- SAR Analysis : Compare substituent effects. For example, 5-methoxy vs. 5-nitro indole derivatives may show divergent anticancer activities due to electron-withdrawing/donating properties .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like Bcl-2. Validate with isothermal titration calorimetry (ITC) .
- Metabolic Stability : Use liver microsome assays to assess if low activity stems from rapid degradation .
Q. What advanced techniques validate the compound’s mechanism of action in apoptosis regulation?
- Methodological Answer :
- Flow Cytometry : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activation in treated cells .
- Western Blotting : Quantify Bcl-2/Mcl-1 protein expression levels post-treatment .
- CRISPR Knockout Models : Use Bcl-2-deficient cell lines to confirm target specificity .
Q. How to address poor solubility in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics via dialysis .
- Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based solutions for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
